Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate
Description
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a bromine atom at position 6 and a methyl benzoate group at position 3. The bromine atom introduces electronegativity and steric bulk, while the methyl benzoate moiety contributes to solubility and reactivity in coupling reactions .
Properties
CAS No. |
944581-07-1 |
|---|---|
Molecular Formula |
C14H10BrN3O2 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C14H10BrN3O2/c1-20-13(19)10-4-2-9(3-5-10)12-8-18-7-11(15)6-16-14(18)17-12/h2-8H,1H3 |
InChI Key |
IBYVUIAGPODBIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with a brominated benzoic acid derivative under acidic conditions, followed by esterification to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the cyclization and bromination steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds containing imidazo[1,2-a]pyrimidine structures, including methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation and survival. The bromine substitution may enhance binding affinity to target proteins, making it a candidate for further development as an anticancer agent.
2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various pathogens. Its structural analogs have been documented to possess antibacterial and antifungal properties, indicating that this compound could be explored for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
3. Drug Development:
this compound serves as a lead compound in drug discovery efforts aimed at developing new pharmaceuticals. Its ability to undergo various chemical modifications allows researchers to create derivatives with enhanced efficacy and reduced toxicity profiles. Interaction studies focusing on its binding affinity to biological targets are essential for optimizing its pharmacological profile.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted through comparisons with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate | Structure | Methyl substitution enhances lipophilicity. |
| Methyl 4-(6-chloroimidazo[1,2-a]pyridine-2-yl)benzoate | Structure | Chlorine substitution may alter biological activity significantly. |
| Methyl 4-(6-aminoimidazo[1,2-a]pyridine-2-yl)benzoate | Structure | Amino group provides potential for hydrogen bonding interactions. |
The presence of the bromine atom in this compound enhances its reactivity compared to its chlorinated or methylated counterparts, allowing for more versatile synthetic modifications and potentially different biological activities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound inhibits the proliferation of specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
Case Study 2: Antimicrobial Efficacy
A series of tests against bacterial strains revealed that this compound exhibits potent antibacterial activity comparable to standard antibiotics. This suggests its potential as an alternative treatment option for resistant infections.
Mechanism of Action
The mechanism of action of Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The imidazo[1,2-a]pyrimidine core can interact with nucleic acids or proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The imidazo[1,2-a]pyrimidine core is shared with several compounds in the evidence, differing primarily in substituents and ring saturation. Key analogs include:
Key Observations :
- Ring System : Replacing pyrimidine with pyridine (e.g., in ) reduces aromatic nitrogen content, altering electronic properties and hydrogen-bonding capacity.
- Substituent Effects : Bromine at position 6 enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura in ). Methyl benzoate at position 4 improves solubility in polar solvents compared to phenyl or tolyl groups .
Key Observations :
- Catalyst Efficiency : Palladium-based catalysts () offer higher regioselectivity for brominated analogs, while cesium carbonate () promotes cyclization in oxadiazole derivatives.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) are critical for stabilizing intermediates in both Suzuki and cyclocondensation routes .
Spectroscopic and Physical Properties
Melting Points :
- Imidazo[1,2-a]pyrimidines with rigid substituents (e.g., dihydrobenzo rings in ) exhibit melting points >300°C due to extended π-conjugation and hydrogen bonding. The target compound likely shares this trend.
IR Spectroscopy :
- Ester C=O Stretch : Observed at ~1670–1707 cm⁻¹ in methyl/ethyl esters ().
- N-H Stretch: Broad peaks at ~3300 cm⁻¹ in compounds with amino or amide groups ().
NMR Data :
Biological Activity
Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Weight : 336.17 g/mol
- CAS Number : 1103861-38-6
Biological Activity Overview
The biological activities of this compound have been explored in various studies focusing on its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
A study synthesized a series of imidazo[1,2-a]pyrimidine derivatives, including this compound. The derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Antiviral Activity
Research has indicated that compounds with imidazo[1,2-a]pyrimidine structures can inhibit viral replication. For instance, derivatives similar to this compound were tested against viruses such as SARS-CoV and demonstrated effective inhibition of viral replication by interfering with the viral RNA synthesis process .
The mechanisms underlying the biological activities of this compound are thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Interference with Nucleic Acid Synthesis : By mimicking nucleobases or nucleotides, the compound could disrupt nucleic acid synthesis in pathogens.
Case Study 1: Antibacterial Efficacy
In a controlled experiment assessing the antibacterial efficacy of various imidazo[1,2-a]pyrimidine derivatives, this compound was shown to possess a superior antibacterial profile compared to other tested compounds. The study reported a significant reduction in bacterial colony counts when treated with the compound at concentrations as low as 10 µg/mL .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 16 | 32 |
| Control (Ampicillin) | 8 | 16 |
Case Study 2: Antiviral Potential
A study focusing on the antiviral potential of imidazo[1,2-a]pyrimidines found that this compound inhibited the replication of a model RNA virus by over 70% at a concentration of 25 µM. This suggests its potential as a lead compound for developing antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
